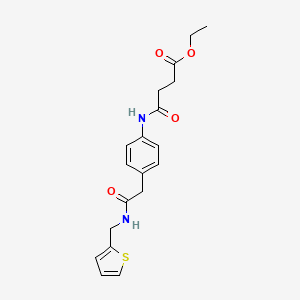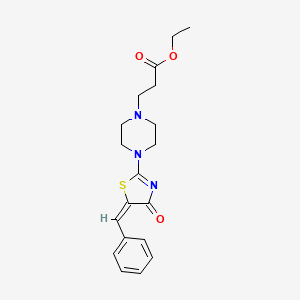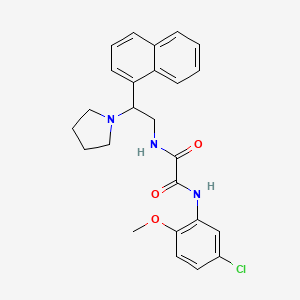![molecular formula C24H27ClN2O3S B2968853 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone CAS No. 850933-11-8](/img/structure/B2968853.png)
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide-based indole derivative . Indole derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .
Synthesis Analysis
The compound was synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized compound was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H NMR and LCMS Spectroscopy . Further structural elucidation was done for new benzimidazole bridged benzophenone substituted indole scaffolds .Chemical Reactions Analysis
The compound was synthesized by using 1H-indole-2-carboxylic acid as a starting material . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 160–162 °C . The FT-IR (KBr) values are 1665 (C=O),1675 (C=N), 1735 (N–C=O) cm −1 .Applications De Recherche Scientifique
Synthesis and Functionalization
- The compound's synthesis involves a series of reactions that lead to the creation of functional aromatic multisulfonyl chlorides. These chlorides are critical in forming complex organic molecules and serve as building blocks for new synthetic strategies (Percec et al., 2001).
Catalytic Reactions
- Research has shown that this compound can be used in photochemically induced radical alkenylation of C(sp3)–H bonds. This process is instrumental in the substitution of various C(sp3)–H bonds by sulfonylalkene units, facilitating the synthesis of natural products and pharmaceuticals (Amaoka et al., 2014).
Rearrangement and Enantioselective Synthesis
- The compound also finds application in rearrangement processes, such as the potassium hydroxide-mediated rearrangement of certain ethanones, highlighting its utility in chemical synthesis (Bin et al., 2004). Additionally, it's used in the enantioselective synthesis of polycyclic indole derivatives, showcasing its significance in creating structurally complex molecules (Gao et al., 2015).
Coenzyme M Analogues
- It plays a role in the synthesis of coenzyme M analogues, contributing to studies in enzymatic systems and methane biosynthesis (Gunsalus et al., 1978).
Key Intermediate in Pharmaceutical Synthesis
- The compound serves as a key intermediate in the synthesis of Etoricoxib, a pharmaceutical agent, indicating its value in drug development processes (Hai-ya, 2012).
Cyclization Reactions
- It is used in cyclization reactions to create novel heterocyclic compounds, which are significant in the development of new drugs and materials (Fan et al., 1998).
Polymer Synthesis
- Additionally, the compound contributes to the synthesis of new sulfonated poly(phenylene) derivatives, which are essential in creating proton exchange membranes for fuel cells (Ghassemi et al., 2004).
Mécanisme D'action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
The biochemical pathways affected by indole derivatives and their downstream effects can vary widely depending on the specific derivative and its targets . The pharmacokinetics, including ADME properties (Absorption, Distribution, Metabolism, and Excretion), can also vary and would impact the bioavailability of the compound .
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action . Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .
Orientations Futures
Propriétés
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O3S/c1-2-19-10-7-8-14-27(19)24(28)17-31(29,30)23-16-26(22-13-6-4-11-20(22)23)15-18-9-3-5-12-21(18)25/h3-6,9,11-13,16,19H,2,7-8,10,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLHZEURJJFERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2968770.png)
![1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2968771.png)
![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea](/img/structure/B2968772.png)
![3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine](/img/structure/B2968773.png)
![2-[3-(Phenylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2968774.png)
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B2968779.png)

![N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2968783.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
![4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole](/img/structure/B2968786.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide](/img/structure/B2968787.png)


